molecular formula C15H13ClO4S B6339348 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester CAS No. 365542-89-8

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester

Cat. No.: B6339348
CAS No.: 365542-89-8
M. Wt: 324.8 g/mol
InChI Key: DVJPVEGJUWAYKI-ONEGZZNKSA-N
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Description

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester is an organic compound that features a thiophene ring substituted with a chlorine atom and a vinyl group, along with a benzoic acid ester moiety

Properties

IUPAC Name

ethyl 2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJPVEGJUWAYKI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)/C=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is chlorinated to introduce the chlorine substituent at the 5-position.

    Vinylation: The chlorinated thiophene undergoes a vinylation reaction to introduce the vinyl group.

    Coupling with Benzoic Acid Derivative: The vinylated thiophene is then coupled with a benzoic acid derivative under appropriate conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its vinyl group allows for further functionalization, making it a versatile building block in organic chemistry.

Materials Science

Due to its unique electronic properties, 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester is explored in the development of organic semiconductors. Its incorporation into polymer matrices can enhance the conductivity and stability of materials used in electronic devices.

Medicinal Chemistry

Research indicates potential pharmacological activities attributed to the compound. Studies have suggested its use in developing new therapeutic agents, particularly those targeting specific cancer pathways due to its ability to modulate biological activities through interactions with cellular receptors.

Case Studies

StudyObjectiveFindings
Synthesis of Novel Derivatives To explore the reactivity of the compound in forming derivatives with enhanced properties.Successful synthesis of several derivatives showed improved solubility and bioactivity compared to the parent compound.
Evaluation of Anticancer Activity Investigating the potential anticancer effects on various cancer cell lines.The compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a pathway for therapeutic development.
Conductivity Testing in Polymer Blends To assess the electrical properties when blended with conducting polymers.Enhanced conductivity was observed at specific concentrations, indicating potential use in electronic applications.

Mechanism of Action

The mechanism of action of 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical compound. The thiophene ring and the benzoic acid ester moiety may interact with enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromo-thiophene share the thiophene ring structure.

    Benzoic Acid Esters: Ethyl benzoate and methyl 4-hydroxybenzoate are examples of similar ester compounds.

Uniqueness

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester (CAS Number: 365542-89-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring and multiple hydroxyl groups, which may contribute to its biological activity. The molecular formula is C15H13ClO4SC_{15}H_{13}ClO_4S with a molecular weight of approximately 320.77 g/mol.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups is known to enhance radical scavenging capabilities, potentially making this compound effective in reducing oxidative stress in biological systems .

Antimicrobial Activity

Several studies have suggested that derivatives of benzoic acid exhibit antimicrobial properties. The specific compound under study has shown promise against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Preliminary studies have indicated that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells .

Study on Antioxidant and Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant and antimicrobial effects of various benzoic acid derivatives, including the compound . Results showed that it significantly reduced bacterial growth at concentrations as low as 50 µg/mL while exhibiting high radical scavenging activity .

Anticancer Efficacy

In a recent study focusing on the anticancer potential of thiophene derivatives, this compound was found to induce apoptosis in human breast cancer cells (MCF-7). The study reported a reduction in cell viability by approximately 70% at a concentration of 100 µM after 48 hours of treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : Hydroxyl groups facilitate electron donation, neutralizing free radicals.
  • Membrane Disruption : The lipophilic nature allows interaction with bacterial membranes, leading to cell lysis.
  • Cell Cycle Modulation : In cancer cells, the compound appears to interfere with critical phases of the cell cycle, promoting apoptosis.

Data Tables

Biological ActivityMethod UsedConcentrationEffectiveness
AntioxidantDPPH Assay50 µg/mLHigh
AntimicrobialAgar Diffusion50 µg/mLModerate
AnticancerMTT Assay100 µM70% Viability Reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester with high purity?

  • Methodology :

  • Step 1 : Start with a thiophene precursor (e.g., 5-chlorothiophene-2-carbaldehyde) and perform a Knoevenagel condensation with a dihydroxybenzoic acid derivative to form the vinyl linkage. Adjust reaction conditions (e.g., reflux in ethanol with a base catalyst) to optimize yield .
  • Step 2 : Esterify the carboxylic acid group using ethyl bromide in the presence of a mild base (e.g., potassium carbonate) under anhydrous conditions.
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

Q. How can researchers characterize the electronic and steric properties of the thiophene and benzoic acid moieties in this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Analyze π→π* transitions of the conjugated vinyl-thiophene system (expected λmax ~300–350 nm).
  • NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., coupling constants for vinyl protons, aromatic splitting patterns).
  • X-ray Crystallography : Resolve crystal structure to verify planarity of the conjugated system and hydrogen bonding between hydroxyl groups .

Q. What stability challenges arise during storage or handling of this compound?

  • Methodology :

  • Stability Testing : Store under inert atmosphere (N2) at –20°C to prevent oxidation of the vinyl or hydroxyl groups.
  • Degradation Analysis : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to identify decomposition products (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, hydroxyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity in Suzuki-Miyaura couplings (e.g., using Pd catalysts, as in reductive cyclization studies) .
  • Experimental Validation : Perform kinetic studies under varying conditions (e.g., Pd(OAc)2/PPh3 catalyst systems) to correlate substituent effects with reaction rates .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY NMR to distinguish between steric hindrance and dynamic effects.
  • Variable-Temperature NMR : Assess if conformational flexibility (e.g., rotation around the vinyl bond) causes signal broadening at lower temperatures .

Q. What catalytic systems are effective for regioselective functionalization of the thiophene ring?

  • Methodology :

  • Palladium-Mediated C–H Activation : Use Pd(II)/N-heterocyclic carbene (NHC) catalysts to direct substitution at the 3-position of the thiophene.
  • Screening Approach : Test ligand libraries (e.g., bidentate phosphines) to optimize selectivity, referencing reductive cyclization strategies for nitroarenes .

Q. How does the compound’s structure impact its fluorescence or photochemical properties?

  • Methodology :

  • Time-Resolved Fluorescence : Measure quantum yield and lifetime in solvents of varying polarity to assess intramolecular charge transfer.
  • TD-DFT Simulations : Predict excited-state behavior and compare with experimental emission spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.